2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde is an organic compound characterized by its aromatic structure, which includes a biphenyl core with a methoxy group and an aldehyde functional group. Its molecular formula is and it has a molecular weight of approximately 232.29 g/mol. The compound is typically a white crystalline solid, and its structure features two methyl groups located at the 2 and 6 positions of the biphenyl ring, contributing to its unique properties and reactivity .
The synthesis of 2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde can be achieved through several methods:
2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde has several potential applications:
Interaction studies involving 2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde have primarily focused on its effects on cytochrome P450 enzymes. It has been identified as a substrate for CYP2C19 but not for other major cytochrome P450 enzymes such as CYP3A4 or CYP2D6 . This selective interaction may provide insights into its metabolic pathways and potential drug-drug interactions.
Several compounds share structural similarities with 2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde. Here are some notable examples:
Compound Name | CAS Number | Unique Features |
---|---|---|
3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | 400744-83-4 | Methyl substitution at the 3' position |
[1,1'-Biphenyl]-4-carbaldehyde | 3218-36-8 | Lacks methyl and methoxy groups |
[1,1'-Biphenyl]-2-carbaldehyde | 1203-68-5 | Aldehyde at the 2 position |
3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde | 216443-78-6 | Methyl substitution at both para and ortho positions |
These compounds highlight the versatility of biphenyl derivatives while showcasing how substitutions impact their chemical properties and biological activities. The unique combination of substitutions in 2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde distinguishes it from these similar compounds.